
Methyl 6-(4-phenylpiperazin-1-yl)pyridine-3-carboxylate
説明
Methyl 6-(4-phenylpiperazin-1-yl)pyridine-3-carboxylate is a heterocyclic compound that features a piperazine ring attached to a pyridine ring
科学的研究の応用
Methyl 6-(4-phenylpiperazin-1-yl)pyridine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
Target of Action
The primary target of Methyl 6-(4-phenylpiperazin-1-yl)pyridine-3-carboxylate, also known as A1, is the C1s protease . This protease is a part of the complement component C1, which also includes the pattern recognition molecule C1q and the protease C1r . The C1s protease plays a crucial role in the activation of the classical pathway (CP) of the complement system .
Mode of Action
A1 acts as a selective, competitive inhibitor of the C1s protease . It was identified through a virtual screen for small molecules that interact with the C1s substrate recognition site . Biochemical experiments have shown that A1 binds directly to C1s with a dissociation constant (Kd) of approximately 9.8 μM, and it competitively inhibits its activity with an inhibition constant (Ki) of approximately 5.8 μM .
Biochemical Pathways
The classical pathway (CP) of the complement system is the primary biochemical pathway affected by A1 . The CP is initiated via the activation of the complement component C1 . The enzymatically active C1s provides the catalytic basis for the cleavage of the downstream CP components, C4 and C2 . A1 dose-dependently inhibits CP activation by heparin-induced immune complexes, CP-driven lysis of antibody-sensitized sheep erythrocytes, CP activation in a pathway-specific ELISA, and cleavage of C2 by C1s .
Result of Action
The result of A1’s action is the inhibition of the classical pathway of the complement system . This leads to a reduction in the activation of the complement system, which can be beneficial in diseases driven by complement activation .
生化学分析
Biochemical Properties
Methyl 6-(4-phenylpiperazin-1-yl)pyridine-3-carboxylate interacts with the C1s substrate recognition site . This interaction is competitive, meaning that this compound and the natural substrate of C1s compete for the same binding site .
Cellular Effects
The effects of this compound on cells are primarily related to its inhibition of the classical complement pathway . By inhibiting C1s, it prevents the activation of the downstream components C4 and C2, thereby inhibiting the entire pathway .
Molecular Mechanism
This compound binds directly to C1s with a dissociation constant (Kd) of approximately 9.8 μM . It competitively inhibits the activity of C1s with an inhibition constant (Ki) of approximately 5.8 μM .
Temporal Effects in Laboratory Settings
The effects of this compound on the classical complement pathway are dose-dependent . This means that the degree of inhibition increases with increasing concentrations of the compound .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(4-phenylpiperazin-1-yl)pyridine-3-carboxylate typically involves the reaction of 6-chloronicotinic acid methyl ester with 1-phenylpiperazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
Methyl 6-(4-phenylpiperazin-1-yl)pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Common reducing agents include lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines .
類似化合物との比較
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with a piperazine ring, used as an acetylcholinesterase inhibitor.
Piperine: A naturally occurring piperidine derivative with various biological activities.
Uniqueness
Methyl 6-(4-phenylpiperazin-1-yl)pyridine-3-carboxylate is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of a pyridine ring with a piperazine moiety allows for versatile interactions with biological targets, making it a valuable compound in drug discovery and development .
特性
IUPAC Name |
methyl 6-(4-phenylpiperazin-1-yl)pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-22-17(21)14-7-8-16(18-13-14)20-11-9-19(10-12-20)15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSCMRXOAHWOQIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)N2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401331402 | |
| Record name | methyl 6-(4-phenylpiperazin-1-yl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401331402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49648922 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
132521-73-4 | |
| Record name | methyl 6-(4-phenylpiperazin-1-yl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401331402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




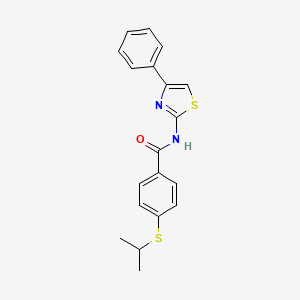
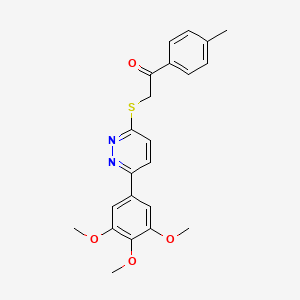
![2-methyl-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2894118.png)
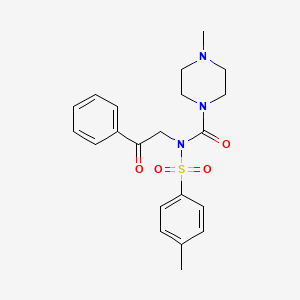
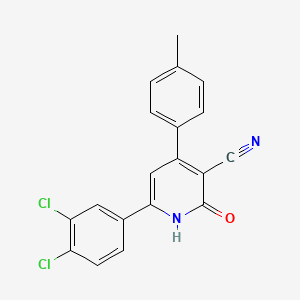
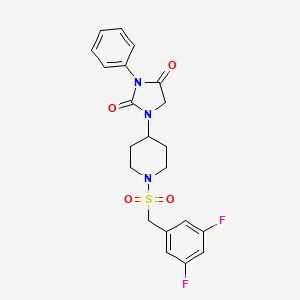
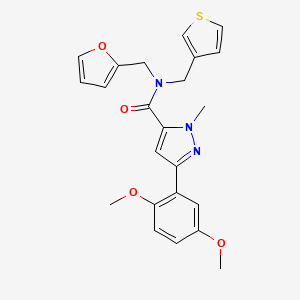
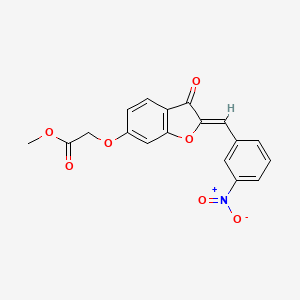
![3-(1'-Propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2894133.png)
![[1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl]methanol](/img/structure/B2894134.png)
![5-(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole](/img/structure/B2894135.png)

